REACTION_CXSMILES
|
[Na].CO[C:4](=[O:9])[C:5]([O:7][CH3:8])=[O:6].[CH3:10][C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12]>CCCCCC>[CH3:8][O:7][C:5](=[O:6])[C:4]([CH2:10][C:11](=[O:12])[C:13]([CH3:16])([CH3:15])[CH3:14])=[O:9] |^1:0|
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at 0°-5° C. in the course of 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
222 g of a n-hexane/methanol mixture are then distilled off
|
Type
|
CUSTOM
|
Details
|
50° C.
|
Type
|
CUSTOM
|
Details
|
in the course of 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
234.5 g of aqueous sulphuric acid (20.9% strength by weight) are stirred into the bottom product
|
Type
|
CUSTOM
|
Details
|
Separation of the phases and subsequent distillation of the organic phase
|
Type
|
CUSTOM
|
Details
|
give
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)CC(C(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |